N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C19H17FN2O3S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H17FN2O3S/c1-11-17(26-19(21-11)13-6-4-5-7-14(13)20)18(23)22-12-8-9-15(24-2)16(10-12)25-3/h4-10H,1-3H3,(H,22,23) |
InChI Key |
YLVVZAMESZFKER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a thiazole-derived compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C23H24FN3O4
- Molecular Weight : 425.5 g/mol
- IUPAC Name : this compound
The compound features a thiazole moiety which is known for its diverse biological activities, particularly in anticancer and anti-inflammatory contexts.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted that compounds similar to this compound showed promising results against Huh7, MCF-7, and HCT116 cell lines with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 1.61 ± 1.92 | Induction of apoptosis |
| Similar Thiazole Derivative | HCT116 | 1.98 ± 1.22 | Inhibition of Bcl-2 protein |
The anticancer effects of thiazole derivatives are often attributed to their ability to induce apoptosis in cancer cells. Specifically, the presence of electron-donating groups such as the methoxy substituents enhances the interaction with cellular targets involved in apoptosis pathways. Molecular docking studies have indicated that these compounds interact with Bcl-2 proteins primarily through hydrophobic contacts .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how structural modifications influence biological activity. Key findings include:
- Electron-Donating Groups : The presence of methoxy groups at the para position on the phenyl ring significantly enhances cytotoxicity.
- Thiazole Ring Substitutions : Modifications on the thiazole ring can alter binding affinity and selectivity towards cancer cell targets.
For example, compounds with a methyl group at position 4 of the phenyl ring showed increased activity compared to those without this substitution .
Case Studies
A notable case study involved the synthesis and evaluation of various thiazole carboxamide derivatives where one compound demonstrated an IC50 value comparable to standard treatments like doxorubicin. This study underscored the potential of thiazole derivatives in cancer therapy and highlighted the need for further exploration into their mechanisms and efficacy in vivo .
Scientific Research Applications
Anticancer Applications
Recent studies have demonstrated the potential of N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide in anticancer therapy. Here are some key findings:
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It targets specific pathways involved in cancer cell survival and growth.
-
Case Studies :
- In vitro studies have shown significant growth inhibition against human breast adenocarcinoma (MCF7) and other cancer cell lines. For instance, compounds derived from similar thiazole structures have been reported to achieve percent growth inhibitions (PGIs) exceeding 75% against multiple cancer types .
- Molecular docking studies indicate that the compound binds effectively to target proteins involved in cancer progression, suggesting a promising role as a lead compound in drug development .
Antimicrobial Applications
The compound also shows promise as an antimicrobial agent:
- Antimicrobial Activity : Preliminary tests indicate that this compound has significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This is crucial in the context of rising antibiotic resistance .
-
Research Findings :
- A study involving derivatives of thiazole compounds found that modifications to the structure can enhance antimicrobial efficacy. The synthesized derivatives demonstrated varying degrees of activity against common pathogens .
- The compound's effectiveness in inhibiting microbial growth suggests it could be developed into new therapeutic agents for treating infections resistant to conventional antibiotics.
Drug Design and Development
The unique structure of this compound makes it an attractive candidate for further development:
- Structure-Activity Relationship (SAR) : Understanding how structural modifications affect biological activity can lead to more potent derivatives. Research indicates that substituents on the thiazole ring significantly influence both anticancer and antimicrobial activities .
- Computational Studies : Advanced molecular modeling techniques are being employed to predict the interactions between this compound and biological targets. These studies help identify optimal modifications for increased efficacy and reduced toxicity .
Comparison with Similar Compounds
Structural Features and Substitutions
The following table summarizes key structural differences and similarities with related compounds:
Key Observations :
- Substituent Effects: The target compound’s 2-fluorophenyl group introduces moderate electron-withdrawing effects compared to MMH4’s 3,5-dimethoxyphenyl (electron-donating) or the trifluoromethyl group in (strongly electron-withdrawing).
Key Observations :
- Yield Variability : The 74% yield for the 3,5-difluorophenyl analog suggests that electron-deficient anilines may couple more efficiently than others.
- Purity : Nitrothiophene derivatives in achieve high purity (99.05%) via silica gel chromatography, underscoring the importance of purification methods.
Physicochemical and Spectroscopic Properties
- Melting Points : The 4-fluorophenyl analog melts at 129–131°C, while the trifluoromethyl derivative likely has a higher melting point due to increased molecular symmetry and intermolecular forces.
- NMR Signatures : For N-(4-fluorophenyl)-4-methylthiazole-5-carboxamide , δ 9.89 (amide NH) and δ 8.77 (thiazole-H) are characteristic. The target compound’s 2-fluorophenyl group would show distinct aromatic splitting patterns compared to 3,5-difluoro or methoxy substituents.
Preparation Methods
Reaction Mechanism and Starting Materials
The synthesis begins with the preparation of 2-(2-fluorophenyl)-4-methylthiazole-5-carboxylic acid, which is subsequently coupled with 3,4-dimethoxyaniline. Key intermediates include:
Optimization Parameters
Table 1: Key Reaction Conditions for Hantzsch Synthesis
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclization | (Chlorothio)formyl chloride | 100 | 24 | 46 |
| Amidation | 3,4-Dimethoxyaniline | 70 | 3 | 87 |
| Purification | Silica gel chromatography | - | - | 98 |
Multi-Step Condensation and Cyclization
This route emphasizes sequential acylation, amidation, and cyclization steps to improve regioselectivity.
Synthesis of Thiazole-5-Carboxylic Acid Intermediate
-
Acylation : 2-Amino-4-methylthiazole reacts with 2-fluorobenzoyl chloride in dichloromethane (DCM) under N atmosphere.
-
Oxidation : The resulting amide is treated with MnO in tetrahydrofuran (THF) to yield the carboxylic acid.
Coupling with 3,4-Dimethoxyaniline
The carboxylic acid intermediate is activated using ethyl chloroformate and N-methylmorpholine, followed by coupling with 3,4-dimethoxyaniline.
Table 2: Analytical Data for Key Intermediates
| Intermediate | H NMR (δ, ppm) | ESI-MS ([M+H]) | Purity (HPLC, %) |
|---|---|---|---|
| Thiazole-5-carboxylic acid | 7.74 (s, 1H), 2.41 (s, 3H) | 253.92 | 98.5 |
| Final carboxamide | 10.45 (s, 1H), 6.85 (d, 2H) | 296.00 | 99.2 |
Alternative Method: Thioamide Intermediate Formation
Thioamide Synthesis Using Lawesson’s Reagent
Q & A
Basic: What are the recommended synthesis routes and characterization techniques for N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the condensation of substituted phenyl precursors with thiazole-forming reagents. Key steps include:
- Step 1: Preparation of the thiazole core via Hantzsch thiazole synthesis, using thiourea derivatives and α-haloketones under controlled temperature (70–90°C) and inert atmosphere .
- Step 2: Introduction of the 3,4-dimethoxyphenyl and 2-fluorophenyl substituents via carboxamide coupling reactions, employing reagents like EDCI/HOBt or DCC in anhydrous DMF .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water mixtures) .
Characterization Techniques:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 6.8–7.5 ppm for fluorophenyl groups) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₈FNO₃S: 360.1072) .
- X-ray Crystallography: For unambiguous structural confirmation (e.g., monoclinic crystal system with P21/c space group, as seen in similar dimethoxyphenyl derivatives) .
Basic: How is the biological activity of this compound screened in preclinical studies?
Methodological Answer:
Biological screening involves:
- In vitro assays:
- Anticancer: MTT assay against cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells), with comparison to controls like doxorubicin .
- Antimicrobial: Broth microdilution for MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Mechanistic Studies:
- Enzyme inhibition: Kinase or protease inhibition assays (e.g., COX-2 ELISA) to identify molecular targets .
- Apoptosis markers: Flow cytometry for Annexin V/PI staining to assess cell death pathways .
Key Parameters:
- Solubility optimization using DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
- Dose-response curves (1–100 µM range) with triplicate replicates .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
SAR studies focus on modifying substituents to enhance potency or selectivity:
- Variable Substituents:
- Replace 3,4-dimethoxyphenyl with 4-ethoxy or 3,4-dichlorophenyl groups to assess steric/electronic effects on target binding .
- Modify the thiazole 4-methyl group to ethyl or isopropyl to evaluate hydrophobic interactions .
- Activity Correlation:
Data Interpretation:
- A >10-fold increase in potency with 3,4-dichlorophenyl suggests halogen bonding is critical for target engagement .
Advanced: How to resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?
Methodological Answer:
Contradictions often arise from impurities or tautomerism. Mitigation strategies include:
- Purity Assessment:
- Tautomer Analysis:
Case Example:
A downfield shift in NH proton (δ 10.2 → 10.8 ppm) may indicate residual DMF; repurify via ion-exchange chromatography .
Advanced: What strategies improve the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability:
- Conduct accelerated degradation studies (e.g., 37°C, pH 1–9 buffers) with LC-MS monitoring. Thiazole carboxamides are prone to hydrolysis at pH <3 .
- Formulation:
- Encapsulate in PEGylated liposomes to shield from esterase-mediated degradation .
- Add antioxidants (e.g., ascorbic acid) to prevent oxidation of methoxy groups .
Key Metrics:
- Half-life (t₁/₂) in plasma: Aim for >6 hours via prodrug modification (e.g., esterification of carboxamide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
